molecular formula C17H20N4O2S B2479288 N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-94-7

N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2479288
CAS No.: 2097911-94-7
M. Wt: 344.43
InChI Key: UHZOKURADAFRFB-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydronaphthalene moiety, an azetidine ring, and a pyrimidine group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene-2-sulfonyl chloride. This intermediate is then reacted with azetidine-3-amine under controlled conditions to form the sulfonyl azetidine derivative. Finally, the pyrimidine group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include competitive inhibition, allosteric modulation, and covalent binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of structural features, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,16-6-5-13-3-1-2-4-14(13)9-16)21-10-15(11-21)20-17-7-8-18-12-19-17/h5-9,12,15H,1-4,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZOKURADAFRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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